2-(3-chlorophenyl)-N-propylacetamide chemical properties and structure
2-(3-chlorophenyl)-N-propylacetamide chemical properties and structure
Executive Summary
2-(3-chlorophenyl)-N-propylacetamide is a highly specific synthetic organic compound belonging to the phenylacetamide class. In medicinal chemistry, phenylacetamides serve as privileged scaffolds, frequently utilized in the development of central nervous system (CNS) therapeutics, including anticonvulsants, antidepressants, and enzyme inhibitors[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating synthetic methodology designed for high-yield isolation in drug discovery workflows.
Physicochemical Profiling & Structural Analysis
The molecular architecture of 2-(3-chlorophenyl)-N-propylacetamide is defined by a flexible acetamide linker bridging a lipophilic 3-chlorophenyl ring and an N-propyl aliphatic chain. This specific substitution pattern is highly strategic in structure-activity relationship (SAR) campaigns targeting the blood-brain barrier (BBB).
Quantitative Chemical Properties
The following table summarizes the theoretical and calculated physicochemical parameters of the compound, which dictate its pharmacokinetic behavior.
| Property | Value / Description |
| Chemical Name | 2-(3-chlorophenyl)-N-propylacetamide |
| Molecular Formula | C11H14ClNO |
| Molecular Weight | 211.69 g/mol |
| Exact Mass | 211.0764 Da |
| Hydrogen Bond Donors | 1 (Secondary Amide NH) |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) |
| Rotatable Bonds | 4 |
| Structural Analogs | N-Propylacetamide[2]; N-phenylacetamides[3] |
Structural Rationale (SAR)
The meta-chloro substitution on the phenyl ring significantly increases the lipophilicity (LogP) and metabolic stability of the core scaffold compared to an unsubstituted analog. Halogenation prevents rapid oxidative metabolism by cytochrome P450 enzymes at that specific position. Concurrently, the N-propyl group provides a lipophilic tail that enhances binding pocket occupation (e.g., within voltage-gated ion channels or synaptic vesicle proteins) while eliminating one hydrogen bond donor compared to a primary amide, thereby increasing membrane permeability[4].
SAR logic driving CNS permeability and target engagement for phenylacetamides.
Chemical Synthesis Methodology
The synthesis of 2-(3-chlorophenyl)-N-propylacetamide is optimally achieved through the amidation of 3-chlorophenylacetic acid with n-propylamine[5]. To ensure high yield and avoid the harsh, non-selective conditions of acyl chloride formation (e.g., using thionyl chloride), a mild peptide coupling strategy utilizing EDC and HOBt is recommended.
Synthetic workflow for 2-(3-chlorophenyl)-N-propylacetamide via EDC/HOBt coupling.
Step-by-Step Protocol: Self-Validating Amidation
This protocol is designed as a self-validating system; the intrinsic chemical properties of the reagents allow for orthogonal purification during the aqueous workup, minimizing the need for complex chromatography.
Reagents Required:
-
3-chlorophenylacetic acid (1.0 eq)
-
n-propylamine (1.2 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure & Causality:
-
Substrate Activation: Dissolve 3-chlorophenylacetic acid in anhydrous DCM under an inert nitrogen atmosphere. Cool the reaction vessel to 0°C. Add EDC·HCl and HOBt.
-
Causality: Cooling to 0°C suppresses the formation of unreactive N-acylurea byproducts. EDC·HCl is specifically chosen over DCC because its urea byproduct is highly water-soluble, allowing for seamless removal during the aqueous wash. HOBt rapidly reacts with the O-acylisourea intermediate to form a stable, yet highly reactive, active ester, preventing degradation.
-
-
Nucleophilic Addition: Add DIPEA to the mixture, followed by the dropwise addition of n-propylamine.
-
Causality: DIPEA is utilized instead of Triethylamine (TEA) because its bulky isopropyl groups render it non-nucleophilic. It effectively neutralizes the HCl from the EDC salt and deprotonates the amine without competing against n-propylamine for attack on the active ester.
-
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 12 hours to ensure complete conversion.
-
Orthogonal Aqueous Workup (Self-Validation): Dilute the reaction with additional DCM. Transfer to a separatory funnel and wash sequentially with:
-
1M HCl (aq): Protonates and extracts unreacted n-propylamine, DIPEA, and the EDC-urea byproduct into the aqueous layer.
-
Saturated NaHCO3 (aq): Deprotonates and extracts unreacted 3-chlorophenylacetic acid and the acidic HOBt byproduct.
-
Brine: Removes residual water from the organic phase.
-
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting product is typically of >95% purity, though flash column chromatography (Hexanes/EtOAc) can be applied for analytical-grade refinement.
Analytical Characterization
To validate the structural integrity of the synthesized compound, the following analytical signatures should be confirmed:
-
1H NMR (CDCl3, 400 MHz): Expected key resonances include a triplet at ~0.9 ppm (3H, -CH3 of the propyl group), a multiplet at ~1.5 ppm (2H, -CH2- of the propyl group), a quartet/multiplet at ~3.2 ppm (2H, N-CH2-), a singlet at ~3.5 ppm (2H, benzylic -CH2-), a broad singlet at ~5.5 ppm (1H, amide -NH-), and a multiplet at 7.1–7.3 ppm (4H, aromatic protons).
-
LC-MS (ESI+): The mass spectrum will exhibit a characteristic [M+H]+ peak at m/z 212.1. Crucially, the presence of the meta-chloro substituent will be definitively confirmed by the isotopic signature of chlorine, presenting a 3:1 ratio between the m/z 212 (M) and m/z 214 (M+2) peaks.
Pharmacological Context
Phenylacetamide derivatives are extensively documented for their robust activity in the central nervous system. Modifying the phenyl ring with halogens and alkylating the amide nitrogen are foundational medicinal chemistry strategies used to optimize pharmacokinetic parameters for anticonvulsant and antidepressant efficacy[6][7]. Compounds within this structural class frequently exert their mechanism of action by interacting with synaptic vesicle protein 2A (SV2A) or by modulating voltage-gated sodium/calcium channels, thereby mitigating neuronal hyperexcitability and preventing seizure propagation[1][4]. The specific integration of the N-propyl chain in 2-(3-chlorophenyl)-N-propylacetamide provides an ideal balance of steric bulk and lipophilicity to probe these deep hydrophobic binding pockets.
References
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives Source: PubMed Central (PMC) / NIH URL:[Link]
-
Synthesis and Evaluation of Phenyliminoindolin-Containing Phenylacetamide Derivatives with the Antidepressant and Anticonvulsant Effects Source: Bentham Science / PubMed URL:[Link]
- US6506782B1 - Heterocyclic compounds, pharmaceutical compositions comprising same, and methods for inhibiting β-amyloid peptide release and/or its synthesis Source: Google Patents URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 5331-48-6: N-Propylacetamide | CymitQuimica [cymitquimica.com]
- 3. teras.ng [teras.ng]
- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6506782B1 - Heterocyclic compounds, pharmaceutical compositions comprising same, and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds - Google Patents [patents.google.com]
- 6. Synthesis and Evaluation of Phenyliminoindolin-Containing Phenylacetamide Derivatives with the Antidepressant and Anticonvulsant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
